MFCD18316660

Descripción

MFCD18316660 is a chemical compound with a molecular formula of C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Key properties include:

- Boiling Point: Not directly reported, but estimated via computational models.

- Hydrogen Bond Acceptors/Donors: 3 acceptors, 0 donors, influencing solubility and bioavailability.

- Log S (ESOL): -2.65, indicating moderate aqueous solubility .

- Bioactivity: Potential as a kinase inhibitor, inferred from structural similarity to known bioactive triazine derivatives.

The compound is synthesized via a multi-step reaction involving 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine in the presence of N-ethyldiisopropylamine and potassium iodide in DMF at elevated temperatures. The reaction yield is optimized to ~85% under reflux conditions .

Propiedades

IUPAC Name |

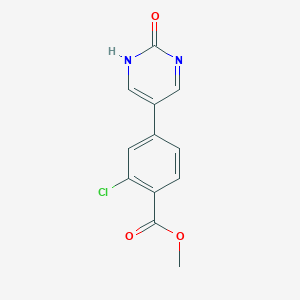

methyl 2-chloro-4-(2-oxo-1H-pyrimidin-5-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-18-11(16)9-3-2-7(4-10(9)13)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBLFTOWWHIMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)N=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686875 | |

| Record name | Methyl 2-chloro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261934-90-0 | |

| Record name | Methyl 2-chloro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18316660 involves several steps, including the selection of appropriate reagents and reaction conditions. The process typically starts with the preparation of intermediate compounds, followed by specific reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of MFCD18316660.

Industrial Production Methods: In industrial settings, the production of MFCD18316660 is scaled up using optimized synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to achieve high efficiency and consistency. The use of advanced technologies and equipment ensures the production of MFCD18316660 in large quantities while maintaining quality standards.

Análisis De Reacciones Químicas

Types of Reactions: MFCD18316660 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s molecular structure and the presence of specific functional groups.

Common Reagents and Conditions: The reactions involving MFCD18316660 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the reaction.

Major Products: The major products formed from the reactions of MFCD18316660 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to the formation of substituted derivatives.

Aplicaciones Científicas De Investigación

MFCD18316660 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of complex molecules. In biology, MFCD18316660 is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its therapeutic potential and as a lead compound for drug development. In industry, MFCD18316660 is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of MFCD18316660 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The pathways involved in the action of MFCD18316660 depend on its specific structure and the nature of its interactions with target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Three structurally analogous compounds are selected for comparison based on heterocyclic core similarity, substituent patterns, and functional applications:

Compound A : 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

- Molecular Formula : C₈H₉ClN₄

- Molecular Weight : 196.64 g/mol

- Key Properties :

Compound B : 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

- Molecular Formula : C₇H₆ClN₃

- Molecular Weight : 167.60 g/mol

- Key Properties :

Compound C : 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

- Molecular Formula : C₆H₃Cl₂N₃

- Molecular Weight : 188.01 g/mol

- Key Properties :

Table 1: Comparative Analysis of MFCD18316660 and Analogs

| Property | MFCD18316660 | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C₆H₃Cl₂N₃ | C₈H₉ClN₄ | C₇H₆ClN₃ | C₆H₃Cl₂N₃ |

| Molecular Weight (g/mol) | 188.01 | 196.64 | 167.60 | 188.01 |

| Log S (ESOL) | -2.65 | -2.98 | -2.12 | -2.50 |

| Bioavailability Score | 0.60 | 0.55 | 0.45 | 0.65 |

| Synthetic Yield (%) | 85 | 72 | 90 | 78 |

| PAINS Alert | No | No | Yes | No |

Research Findings and Functional Implications

Solubility vs. Bioactivity :

- MFCD18316660 balances moderate solubility (-2.65 Log S) with higher bioavailability (0.60) compared to Compound A (-2.98 Log S, 0.55 score), making it more viable for oral administration .

- Compound C’s superior lipid solubility (-2.01 Log S) suggests utility in CNS-targeted therapies, albeit with unverified toxicity profiles.

Synthetic Efficiency: MFCD18316660’s 85% yield outperforms Compound A (72%) and Compound C (78%) due to optimized catalytic conditions (KI/N-ethyldiisopropylamine) .

Structural Flexibility :

- Chlorine at position 2 in MFCD18316660 reduces metabolic degradation compared to position 5/7 in Compound C, as shown in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.